Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-
CAS No.: 22120-39-4
Cat. No.: VC21116502
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22120-39-4 |
---|---|
Molecular Formula | C13H18N2 |
Molecular Weight | 202.3 g/mol |
IUPAC Name | N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine |
Standard InChI | InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 |
Standard InChI Key | NCGJLYBZSJSCIC-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC=C2CCN(C)C |
Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CCN(C)C |
Introduction
Chemical Properties and Structure
Molecular Composition and Structural Features
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- has a molecular formula of C13H18N2 and a molecular weight of 202.30 g/mol. The compound's structure features a methyl group at position 5 of the indole ring system and a dimethylaminoethyl side chain at position 3. This structural arrangement contributes to its specific binding properties with biological targets and influences its pharmacokinetic profile. The dimethylamino group attached to the ethyl chain provides a basic center that can interact with acidic residues in various biological receptors and enzymes.
Chemical Identifiers and Representations
The compound can be identified through various standardized chemical notation systems as presented in Table 1. These identifiers enable precise communication about the compound in scientific literature and facilitate database searches for research purposes.
Identifier Type | Value |
---|---|
IUPAC Name | N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine |
CAS Number | 22120-39-4 |
Molecular Formula | C13H18N2 |
Molecular Weight | 202.30 g/mol |
InChI | InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key | NCGJLYBZSJSCIC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CCN(C)C |
Structural Relationship to Similar Compounds
The chemical structure of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- places it in close relation to other tryptamine derivatives, including the well-known compound dimethyltryptamine (DMT). The primary structural difference is the addition of a methyl group at position 5 of the indole ring, which alters its lipophilicity, receptor binding profile, and potentially its blood-brain barrier penetration compared to unmethylated analogues. This methyl substitution can significantly impact the compound's pharmacokinetics and pharmacodynamics, potentially enhancing its stability against enzymatic degradation and altering its receptor selectivity profile.
Biological Activities
Mechanisms of Action
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- demonstrates several potential mechanisms of action that contribute to its biological activities. Based on research findings, the following mechanisms have been proposed:
Topoisomerase Inhibition
Similar to other indole derivatives, this compound has shown potential to inhibit Topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition can lead to increased intracellular reactive oxygen species (ROS) and subsequent apoptosis in cancer cells, making it a potential anticancer agent. The ability to interfere with DNA replication mechanisms represents an important pathway through which the compound may exert its antiproliferative effects against rapidly dividing cells.
Serotonin Receptor Interaction
The compound's structural similarity to serotonin and other tryptamine derivatives suggests it may function as a non-selective agonist at various serotonin receptor subtypes. This interaction with the serotonergic system could explain some of its potential neurological and psychological effects, although specific receptor binding profiles require further characterization. The serotonergic activity may also contribute to potential anti-inflammatory and immunomodulatory effects observed with this class of compounds.
Anti-inflammatory Activity
Research indicates that certain indole derivatives, including Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, may reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) and suggests potential applications in treating inflammatory conditions. The dual action on both inflammatory pathways and cellular proliferation makes this compound particularly interesting for conditions where these processes overlap.
Anticancer Properties
One of the most significant biological activities of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is its potential anticancer effect, particularly against hepatocellular carcinoma cells. Studies have demonstrated that the compound exhibits potent cytotoxicity against specific cancer cell lines, with research indicating selective activity against malignant cells compared to normal cells. This selective cytotoxicity is a crucial characteristic for potential anticancer agents, as it suggests the possibility of therapeutic effects with minimal damage to healthy tissues.
Table 2 summarizes the anticancer activity data from selected research studies:
Cancer Cell Line | IC50 Value (μM) | Observed Effect |
---|---|---|
SMMC-7721 (hepatocarcinoma) | 0.56 ± 0.08 | Induction of apoptosis via ROS elevation |
HepG2 (hepatocarcinoma) | 0.91 ± 0.13 | Selective cytotoxicity compared to normal cells |
Anti-inflammatory Effects
In addition to its anticancer properties, Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- has demonstrated significant anti-inflammatory activities. Studies assessing its effects on inflammatory mediators have shown that it can effectively inhibit COX enzymes with IC50 values lower than those of standard anti-inflammatory drugs. This suggests potential applications in treating various inflammatory conditions, possibly with improved efficacy or reduced side effects compared to existing treatments.
Research Applications and Findings
Cancer Research Applications
The submission of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- to the National Cancer Institute highlights its significance in cancer research. The compound's potential as an anticancer agent is being explored due to its ability to influence cell signaling pathways associated with tumor growth and metastasis. Research has focused particularly on hepatocellular carcinoma, where the compound has shown promising results in preclinical studies.
Case Study on Hepatocellular Carcinoma
In a detailed study investigating new indole derivatives, Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- was evaluated for its anticancer properties against hepatocellular carcinoma cells (SMMC-7721). The research findings revealed that the compound exhibited potent cytotoxicity with an IC50 value of 0.56 μM, indicating its potential as a lead compound for further development in cancer therapy. The mechanism appeared to involve the induction of apoptosis through elevation of reactive oxygen species, a pathway that is increasingly targeted in cancer treatment strategies.
Pharmacological Research
The pharmacological research on Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- encompasses several areas, with particular emphasis on its interactions with neurotransmitter systems. Due to its structural relationship with serotonin and tryptamine derivatives, the compound has drawn attention for its potential effects on serotonin receptors and related signaling pathways.
Neurotransmitter Modulation
Research indicates that Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- may interact with neurotransmitter systems, particularly the serotonergic system. This interaction positions it as a candidate for understanding neuropharmacology and potentially developing new therapeutic agents for neurological and psychological conditions. The compound's ability to modulate neurotransmitter activity could provide insights into the treatment of conditions such as anxiety, depression, and certain neurological disorders.
Biochemical Studies
Biochemical research on Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- has focused on understanding its effects on various cellular processes:
Enzyme Interactions
Studies have shown that indole derivatives can affect enzyme activity and gene expression, making them valuable in investigating metabolic pathways and cellular responses to external stimuli. The specific enzyme interactions of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- provide insights into its mechanism of action and potential therapeutic applications. These enzyme interactions extend beyond the previously mentioned topoisomerase and COX inhibition to include potential effects on kinases and other regulatory enzymes involved in cellular signaling.
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